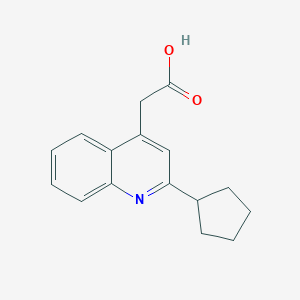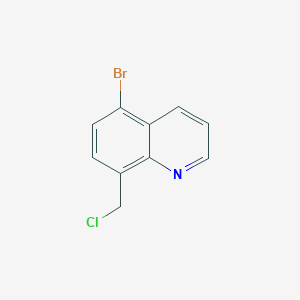![molecular formula C11H7BrN2O B11859228 [(4-Bromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-34-0](/img/structure/B11859228.png)
[(4-Bromoquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of 8-hydroxyquinoline followed by a nucleophilic substitution reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The resulting 4-bromo-8-hydroxyquinoline is then reacted with chloroacetonitrile under basic conditions to yield 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile .
Industrial Production Methods
While specific industrial production methods for 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile, resulting in compounds like 2-((4-aminoquinolin-8-yl)oxy)acetonitrile.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting diseases like malaria and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action and interactions with biological targets.
Wirkmechanismus
The mechanism of action of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline scaffold is known to interact with various biological pathways, including those involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoquinoline: Shares the quinoline scaffold but lacks the acetonitrile group, making it less versatile in certain applications.
8-Hydroxyquinoline: Lacks the bromine and acetonitrile groups, but is widely used in coordination chemistry and as a chelating agent.
2-((4-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
2-((4-Bromoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both the bromine and acetonitrile groups, which confer specific reactivity and potential for diverse applications. The bromine atom allows for further functionalization, while the acetonitrile group can participate in various chemical reactions .
Eigenschaften
CAS-Nummer |
88757-34-0 |
|---|---|
Molekularformel |
C11H7BrN2O |
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
2-(4-bromoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7BrN2O/c12-9-4-6-14-11-8(9)2-1-3-10(11)15-7-5-13/h1-4,6H,7H2 |
InChI-Schlüssel |
IWSTWZPBKSSXED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)OCC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
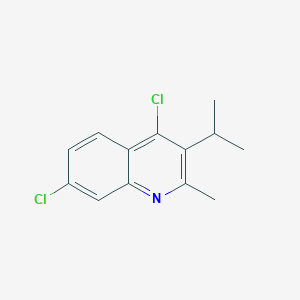
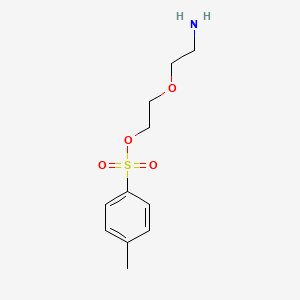
![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
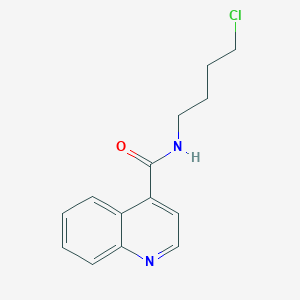
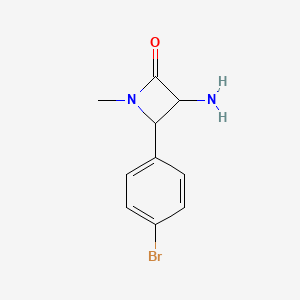
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
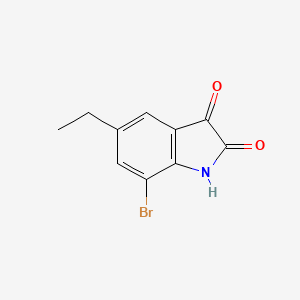
![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
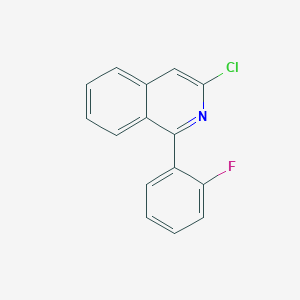
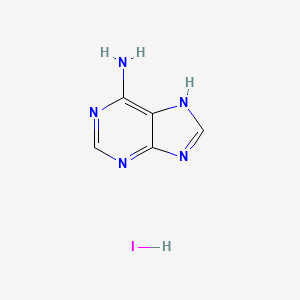
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
